molecular formula C9H10F3NO B11717211 4,5-Dimethyl-2-(trifluoromethoxy)aniline

4,5-Dimethyl-2-(trifluoromethoxy)aniline

Cat. No.: B11717211
M. Wt: 205.18 g/mol
InChI Key: HRMRQUWSKJUDFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dimethyl-2-(trifluoromethoxy)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of two methyl groups and a trifluoromethoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethyl-2-(trifluoromethoxy)aniline typically involves the introduction of the trifluoromethoxy group onto a pre-existing aniline structure. One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor, such as 4,5-dimethyl-2-nitroaniline, is reacted with a trifluoromethoxy source under specific conditions. The reaction is usually carried out in the presence of a base and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration of 4,5-dimethylaniline followed by reduction to the corresponding amine. The trifluoromethoxy group can then be introduced using a suitable trifluoromethylating agent under optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-2-(trifluoromethoxy)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated or nitrated derivatives.

Scientific Research Applications

4,5-Dimethyl-2-(trifluoromethoxy)aniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism by which 4,5-Dimethyl-2-(trifluoromethoxy)aniline exerts its effects involves interactions with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic sites on proteins or enzymes. This can lead to inhibition or activation of specific biochemical pathways, depending on the context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethoxy)aniline
  • 2-Fluoro-5-(trifluoromethoxy)aniline
  • 4,5-Dimethyl-2-methoxyaniline

Uniqueness

4,5-Dimethyl-2-(trifluoromethoxy)aniline is unique due to the presence of both methyl and trifluoromethoxy groups, which confer distinct electronic and steric properties. These features can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H10F3NO

Molecular Weight

205.18 g/mol

IUPAC Name

4,5-dimethyl-2-(trifluoromethoxy)aniline

InChI

InChI=1S/C9H10F3NO/c1-5-3-7(13)8(4-6(5)2)14-9(10,11)12/h3-4H,13H2,1-2H3

InChI Key

HRMRQUWSKJUDFC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)OC(F)(F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.